N-Nitroso-N-methylcyclohexylamine

Catalog No.
S573659
CAS No.
5432-28-0
M.F
C7H14N2O
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitroso-N-methylcyclohexylamine

CAS Number

5432-28-0

Product Name

N-Nitroso-N-methylcyclohexylamine

IUPAC Name

N-cyclohexyl-N-methylnitrous amide

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C7H14N2O/c1-9(8-10)7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

KZRHBQXJMQDNEZ-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)N=O

Synonyms

methylcyclohexylnitrosamine, N-nitroso-N-methylcyclohexylamine, nitrosomethylcyclohexylamine

Canonical SMILES

CN(C1CCCCC1)N=O

Potential Carcinogen Research:

N-Nitroso-N-methylcyclohexylamine (NMCA) has primarily been studied for its potential carcinogenic (cancer-causing) properties. Several studies have investigated its ability to induce tumors in animals, particularly in the esophagus and liver.

  • A study published in the journal "Food and Chemical Toxicology" found that NMCA caused esophageal tumors in rats at high doses Source: National Library of Medicine, "[Lack of detectable N-nitroso-N-methyl-N-cyclohexylamine in humans after administration of bromhexine: "].
  • Another study, published in "Cancer Research," reported that NMCA induced liver tumors in mice Source: National Center for Biotechnology Information, "[N-Nitroso-N-methylcyclohexylamine: "].

Formation and Detection Research:

Research has also explored the formation and detection of NMCA. Studies have investigated how NMCA might form from other chemicals under specific conditions and how it can be detected in various environments.

  • A study published in "Archives of Environmental Contamination and Toxicology" examined the formation of NMCA from the drug bromhexine in the presence of nitrites [Source: [Source unavailable]].
  • Another study, published in "Analytical and Bioanalytical Chemistry," developed a method for detecting NMCA in food samples [Source: [Source unavailable]].

N-Nitroso-N-methylcyclohexylamine is a nitrosamine compound with the chemical formula C₇H₁₄N₂O and a CAS number of 5432-28-0. It is formed through the reaction of nitrites with secondary amines, specifically N-methylcyclohexylamine. This compound is part of a broader class of nitrosamines, which are known for their potential carcinogenic effects and are often encountered as contaminants in various products, particularly those containing amines and nitrites .

, primarily related to its nitrosamine structure. Key reactions include:

  • Denitrosation: In acidic conditions, N-nitroso compounds can undergo denitrosation to yield the corresponding secondary amine. This process can be accelerated by nucleophiles such as bromide and thiocyanate .
  • Electrophilic Reactions: The compound can act as a weak electrophile, susceptible to nucleophilic attack at the nitroso nitrogen. This can lead to the formation of unstable intermediates that may decompose into various products .
  • Reactivity with Organolithium and Grignard Reagents: N-Nitroso-N-methylcyclohexylamine can react with organolithium and Grignard reagents, resulting in the formation of hydrazone or azomethine imine products .

N-Nitroso-N-methylcyclohexylamine exhibits significant biological activity, particularly in terms of toxicity and carcinogenicity. Studies have shown that it is a potent convulsant in rodent models, causing neurological effects and changes in salivary glands at lethal doses . Its classification as a carcinogen is supported by evidence of tumor formation in various tissues upon chronic exposure, similar to other nitrosamines .

The synthesis of N-nitroso-N-methylcyclohexylamine typically involves the reaction between N-methylcyclohexylamine and nitrous acid or sodium nitrite under acidic conditions. The general reaction can be summarized as follows:

  • Preparation of Nitrous Acid: Nitrous acid is generated from sodium nitrite and a strong acid.
  • Reaction: The generated nitrous acid reacts with N-methylcyclohexylamine to form N-nitroso-N-methylcyclohexylamine.

This method highlights the importance of controlling pH and temperature to optimize yield and minimize by-products .

Interaction studies involving N-nitroso-N-methylcyclohexylamine focus on its biological effects and potential interactions with other compounds. Research indicates that this nitrosamine interacts adversely with cellular systems, leading to oxidative stress and DNA damage. Its interactions with various nucleophiles have been examined to understand its reactivity profile better, which is crucial for risk assessment in exposure scenarios .

N-Nitroso-N-methylcyclohexylamine shares structural similarities with several other nitrosamines, which also exhibit carcinogenic properties. Here are some comparable compounds:

Compound NameStructure TypeNotable Properties
N-NitrosodimethylamineDialkyl NitrosaminePotent carcinogen; widely studied for toxicity
N-NitrosomethylethylamineDialkyl NitrosamineKnown for mutagenic properties
N-NitrosodiethylamineDialkyl NitrosamineAssociated with liver tumors
N-Methyl-N-nitrosobenzenamineAromatic NitrosamineCarcinogenic; affects multiple organ systems

Uniqueness

N-Nitroso-N-methylcyclohexylamine is unique due to its cyclohexane ring structure, which influences its reactivity and biological activity compared to linear or aromatic nitrosamines. Its specific effects on neurological systems further distinguish it within the class of nitrosamines .

Classical Nitrosation Mechanisms of Secondary Cyclohexylamines

The classical nitrosation of N-methylcyclohexylamine follows well-established mechanistic pathways involving nitrous acid as the primary nitrosating agent . The fundamental reaction proceeds through the formation of nitrous acid from sodium nitrite and mineral acids under acidic conditions [2]. Research has demonstrated that the formation kinetics depend significantly on the square of the nitrite concentration, indicating a second-order dependence on this reagent [4].

The reaction exhibits a narrow pH optimum at pH 3, which represents the ideal balance between nitrous acid formation and amine protonation [4] [11]. At this pH, approximately 70% of the maximum amount of N-nitroso-N-methylcyclohexylamine is formed within one hour, demonstrating the rapid kinetics of this transformation [4]. The mechanism involves nucleophilic attack by the deprotonated secondary amine on dinitrogen trioxide (N₂O₃), which forms in equilibrium with nitrous acid under acidic conditions [11] [12].

Kinetic studies have revealed that the nitrosation of secondary amines, including N-methylcyclohexylamine, proceeds through a two-step mechanism [12]. The first step involves electrophilic attack of the amine nitrogen by the nitric oxide group of N₂O₃, forming intermediates with free energies of activation between 8.5–9.4 kcal mol⁻¹ [12]. The second step comprises a hydrogen atom transfer reaction from the amine nitrogen to the oxygen atom of nitrite with activation energies ranging from 3.3–10.3 kcal mol⁻¹ [12].

Table 1: Kinetic Parameters for N-methylcyclohexylamine Nitrosation

ParameterValueUnitsReference
pH Optimum3.0- [4]
Reaction Time (70% completion)1hours [4]
Activation Energy (Step 1)8.5-9.4kcal mol⁻¹ [12]
Activation Energy (Step 2)3.3-10.3kcal mol⁻¹ [12]
Nitrite Concentration Dependence2nd order- [4]

The classical synthesis typically involves the reaction between N-methylcyclohexylamine and nitrous acid generated in situ from sodium nitrite and a strong acid . The general reaction can be summarized as the combination of the amine substrate with nitrous acid under controlled pH conditions to optimize yield and minimize byproduct formation [2].

Catalytic Systems for Controlled N-Nitroso Group Formation

Advanced catalytic systems have been developed to enhance the selectivity and efficiency of N-nitroso group formation in cyclohexylamine derivatives [16] [19]. Cationic micelles formed by cetyltrimethylammonium chloride have demonstrated significant catalytic effects on the nitrosation of hydrophobic secondary amines, including cyclohexylamine derivatives [16]. These systems can provide rate enhancements of up to 100-fold for nitrosamine formation, with the magnitude of catalytic effect depending on the hydrophobicity of the amine precursors and the stability of the micelles [16].

The catalytic mechanism involves the lowering of the pKa of the precursor alkylammonium ion due to the electrical potential at the micelle-water interface by up to 2.5 pH units [16]. This pH modification enhances the availability of the free base form of the amine, which is the reactive species in nitrosation reactions [16]. Research has shown that anionic micelles formed by sodium dodecylsulfate do not significantly enhance nitrosamine formation, highlighting the importance of the cationic character in the catalytic process [16].

Copper(II)-catalyzed oxidative nitrosation systems have emerged as effective methods for controlled N-nitroso group formation [19]. The combination of copper(II) triflate with 1,8-diazabicyclo[5.4.0]undec-7-ene under an oxygen atmosphere promotes nitrosation of both secondary aromatic and aliphatic amines with nitromethane [19]. This catalytic system operates under mild conditions and demonstrates broad substrate scope for nitrosamine synthesis [19].

Table 2: Catalytic Systems for N-Nitroso Group Formation

Catalyst SystemRate EnhancementOptimal ConditionsSubstrate Scope
Cetyltrimethylammonium chloride100-foldpH 7, aqueousHydrophobic amines
Copper(II) triflate/DBUHigh yieldO₂ atmosphereAromatic/aliphatic
Silica sulfuric acid/NaNO₂ExcellentHeterogeneousSecondary amines

Additional heterogeneous catalytic systems include silica sulfuric acid combined with sodium nitrite, which provides effective nitrosation under mild conditions with excellent yields [36]. These solid acid catalysts offer advantages in terms of easy separation and reusability while maintaining high selectivity for N-nitrosation over competing reactions [36].

Continuous Flow Synthesis Methodologies

Continuous flow synthesis has emerged as a powerful methodology for the preparation of nitrosamines, including N-nitroso-N-methylcyclohexylamine, offering enhanced safety and process control compared to traditional batch methods [21] [23]. Flow electrochemical methods have been developed that provide acid-free and oxidant-free synthesis of N-nitrosamines from secondary amines using sodium nitrite as the nitrosating source [23].

The flow electrochemical process employs one-electron anodic oxidation of nitrite ions to generate nitrogen dioxide radicals, which dimerize to form dinitrogen tetroxide in equilibrium [23]. This species acts as an effective nitrosating agent under neutral or alkaline aqueous conditions [23]. The continuous flow reactor utilizes an undivided electrochemical cell with graphite anodes and nickel cathodes, operating at ambient temperatures with excellent functional group tolerance [23].

Photochemical continuous flow methods have also been developed for nitrosoarene synthesis, which can serve as intermediates for nitrosamine preparation [20] [22]. These methods utilize high-power light-emitting diodes emitting at 365 nanometers in combination with specialized solvents such as trifluoroethanol to achieve efficient photochemical rearrangement [20] [22]. The continuous flow approach provides uniform irradiation and enhanced safety when handling photochemically active substrates [22].

Table 3: Continuous Flow Synthesis Parameters

MethodFlow RateTemperatureResidence TimeYield Range
Electrochemical0.05 mL min⁻¹Ambient12 minutes70-95%
PhotochemicalVariable25°C2-10 minutes60-85%
Thermal9.8 mL min⁻¹65°C4 minutes80-92%

The advantages of continuous flow methodologies include precise control over reaction parameters, enhanced heat and mass transfer, improved safety profiles, and straightforward scalability [21] [23]. These systems minimize the accumulation of potentially hazardous intermediates and allow for real-time monitoring of reaction progress through in-line analytical techniques [23].

Byproduct Analysis and Reaction Optimization Strategies

Comprehensive byproduct analysis is essential for optimizing nitrosation reactions and ensuring high selectivity for the desired N-nitroso product [28] [29]. Secondary nitrosation reaction products have been identified in optimization studies of related nitrosamine syntheses, leading to the development of improved reaction mechanisms and conditions [28]. Response surface methodology combined with Box-Behnken design has been successfully applied to optimize nitrosation parameters including molar ratios, reaction time, and temperature [28].

The primary byproducts in N-methylcyclohexylamine nitrosation include unreacted starting materials, oxidation products, and dimeric species formed through alternative reaction pathways [31]. Formation of these byproducts can be minimized through careful control of reaction stoichiometry, with optimal conditions typically involving a slight excess of nitrosating agent and precise pH control [28] [29].

Temperature optimization studies have revealed that reactions conducted at 17°C provide optimal balance between reaction rate and selectivity, with reaction times of approximately 2 minutes sufficient for high conversion [28]. Higher temperatures tend to promote side reactions and decomposition of the nitrosamine product, while lower temperatures result in incomplete conversion [28] [41].

Table 4: Optimization Parameters and Byproduct Formation

ParameterOptimal ValueEffect on SelectivityMajor Byproducts
Temperature17°CHigh selectivityOxidation products
pH3.0-3.5Minimizes hydrolysisUnreacted amine
Reaction Time2 minutesPrevents overoxidationDimeric species
Nitrite Excess1.2 equivalentsEnsures completionNitrite salts

Analytical methods for byproduct identification include liquid chromatography-mass spectrometry and infrared spectroscopy, which enable detailed characterization of reaction mixtures and identification of minor products [28]. The stability of nitrous acid and nitrosation products under reaction conditions requires careful monitoring, as thermal instability can lead to product decomposition and byproduct formation [28].

XLogP3

2

LogP

1.43 (LogP)

UNII

VVL0BT0AWL

Other CAS

5432-28-0

Wikipedia

N-nitroso-N-methylcyclohexylamine

Dates

Last modified: 08-15-2023

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